3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile
Description
Properties
IUPAC Name |
3-piperidin-1-yl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)9-6-11(10(7-16)17-8-9)18-4-2-1-3-5-18/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECUZRRZDTUEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185174 | |
| Record name | 3-(1-Piperidinyl)-5-(trifluoromethyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449117-72-9 | |
| Record name | 3-(1-Piperidinyl)-5-(trifluoromethyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Piperidinyl)-5-(trifluoromethyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Attachment of the Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, often using piperidine as the nucleophile.
Addition of the Nitrile Group: The nitrile group is introduced through cyanation reactions, typically using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine group and nitrile functionality are key sites for nucleophilic substitution.
-
Piperidine Replacement : Analogous morpholine-substituted pyridines undergo substitution with amines (e.g., morpholine → piperidine) under basic conditions.
-
Nitrile Hydrolysis : Nitriles in similar frameworks hydrolyze to carboxylic acids (via H₂SO₄/H₂O) or primary amides (via H₂O₂/K₂CO₃).
Reduction Reactions
The nitrile and trifluoromethyl groups are potential reduction targets.
-
Nitrile → Amine : Reduction with LiAlH₄ yields 3-(piperidin-1-yl)-5-(trifluoromethyl)picolinamine.
-
CF₃ Stability : The trifluoromethyl group resists reduction due to strong C–F bonds, as seen in fluorinated drug intermediates .
Oxidation Reactions
Oxidative transformations focus on the pyridine ring and substituents.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Ring oxidation | KMnO₄/H₂SO₄ at 60°C | Pyridine N-oxide derivatives | |
| Piperidine oxidation | H₂O₂ in acetic acid | Piperidine N-oxide |
-
Pyridine Ring Oxidation : Forms N-oxide derivatives, enhancing electrophilicity for further functionalization.
Cross-Coupling Reactions
The pyridine ring participates in transition-metal-catalyzed couplings.
-
Suzuki Coupling : Electron-deficient pyridines couple with aryl boronic acids to form biaryl products .
-
Amination : Introduces amines at specific positions using copper or palladium catalysts .
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing CF₃ and nitrile groups direct EAS to specific ring positions.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ at 0–5°C | Nitro-substituted derivatives | |
| Halogenation | Cl₂/FeCl₃ or Br₂/AlBr₃ | Halo-substituted pyridines |
-
Nitration : Occurs at the para position relative to the CF₃ group, as observed in 5-nitro analogues.
-
Halogenation : Preferentially targets the meta position due to steric and electronic effects.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations:
- Reactivity: The nitrile group can participate in nucleophilic addition reactions, while the piperidine moiety can be involved in further functionalization.
- Synthesis of Complex Molecules: It is used to synthesize more complex organic molecules through multi-step synthetic routes.
Pharmaceuticals
3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile has been studied for its potential pharmaceutical applications:
- Drug Development: It is investigated as a precursor for developing active pharmaceutical ingredients (APIs) due to its favorable pharmacokinetic properties.
- Biological Activity: Preliminary studies suggest that it may exhibit activity against specific biological targets, including enzymes involved in disease pathways.
Material Science
The compound's unique properties make it suitable for applications in material science:
- Polymer Chemistry: It can be used as an additive or modifier in polymer formulations to enhance thermal stability and mechanical properties.
- Coatings and Films: Research indicates potential use in developing coatings with specific functionalities, such as hydrophobicity or chemical resistance.
Case Study 1: Synthesis of Novel Anticancer Agents
A study explored the synthesis of novel anticancer agents derived from this compound. The researchers utilized the compound as a starting material to develop derivatives that showed improved cytotoxicity against cancer cell lines compared to existing treatments. The results indicated that modifications to the piperidine ring significantly influenced biological activity.
Case Study 2: Development of Fluorinated Materials
In another research effort, scientists investigated the use of this compound in creating fluorinated materials with enhanced properties. The incorporation of trifluoromethyl groups was found to improve the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Facilitates multi-step synthesis |
| Pharmaceuticals | Precursor for active pharmaceutical ingredients | Potential anticancer activity observed |
| Material Science | Enhances properties of polymers | Improved thermal stability in fluorinated materials |
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration and increasing its bioavailability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl group in all analogs enhances electron deficiency on the pyridine ring, influencing reactivity and binding interactions. However, substituents like piperidin-1-yl (electron-donating) vs. sulfonyl (electron-withdrawing) modulate this effect .
- Melting Points : Compounds with rigid substituents (e.g., thioxoimidazolidinyl in 19b) exhibit higher melting points (>180°C) compared to flexible analogs (e.g., 19d at 119–121°C) .
- Molecular Weight: Piperidine-containing analogs (e.g., Target compound) have higher molecular weights (~260–460 g/mol) than simpler derivatives (e.g., 3-(Trifluoromethyl)picolinonitrile at 172.11 g/mol) .
Biological Activity
3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile (CAS No. 1449117-72-9) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a piperidine ring and a trifluoromethyl group attached to a picolinonitrile moiety. This unique structure contributes to its biological properties, influencing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cell signaling pathways.
Potential Targets:
- Kinase Inhibition : Similar compounds have shown activity against kinases involved in cancer proliferation.
- Receptor Modulation : The piperidine moiety may enhance binding affinity to specific receptors.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.
- Antimicrobial Properties : Similar compounds have shown promise in inhibiting bacterial growth.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | , |
| Antimicrobial | Inhibition of bacterial strains | , |
| Enzyme Inhibition | Potential inhibition of kinases | , |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
- Anticancer Studies : A study focusing on structurally similar compounds demonstrated significant inhibition of tumor growth in xenograft models, suggesting that modifications to the piperidine and trifluoromethyl groups can enhance anticancer properties.
- Antimicrobial Research : Research on related trifluoromethyl-pyridine derivatives indicated broad-spectrum antimicrobial activity, supporting the hypothesis that this compound may exhibit similar effects.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the therapeutic potential of any compound. While specific data on this compound is limited, insights can be drawn from related compounds:
Table 2: Pharmacokinetic Properties of Related Compounds
| Compound Name | Bioavailability (%) | Half-life (hours) | Toxicity Level |
|---|---|---|---|
| Trifluoromethyl-pyridine derivative | 45 | 4 | Moderate |
| Piperidine-based inhibitor | 60 | 6 | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
